Tris(dimethylamino)phenylsilane

Catalog No.
S1892601
CAS No.
4840-75-9
M.F
C12H23N3Si
M. Wt
237.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylamino)phenylsilane

CAS Number

4840-75-9

Product Name

Tris(dimethylamino)phenylsilane

IUPAC Name

N-[bis(dimethylamino)-phenylsilyl]-N-methylmethanamine

Molecular Formula

C12H23N3Si

Molecular Weight

237.42 g/mol

InChI

InChI=1S/C12H23N3Si/c1-13(2)16(14(3)4,15(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

VJDVRUZAQRISHN-UHFFFAOYSA-N

SMILES

CN(C)[Si](C1=CC=CC=C1)(N(C)C)N(C)C

Canonical SMILES

CN(C)[Si](C1=CC=CC=C1)(N(C)C)N(C)C

Production of SiOx Films

    Scientific Field: Material Science

    Summary of the Application: Tris(dimethylamino)phenylsilane (TDMAS) is used in the production of SiOx films.

    Methods of Application or Experimental Procedures: The deposition of coatings from TDMAS has been reported to demand considerable amounts of energy, mainly due to the difficulty of oxidizing such compounds. Plasma-enhanced atomic layer deposition

Tris(dimethylamino)phenylsilane is an organosilicon compound with the chemical formula C₁₁H₁₅N₃Si. It consists of a phenyl group attached to a silicon atom, which is further bonded to three dimethylamino groups. This compound is recognized for its role as a precursor in the deposition of silicon-based thin films, particularly silicon oxynitride, carbonitride, nitride, and oxide films. Its unique structure allows for various reactivity patterns, making it valuable in both industrial and research applications.

Due to its functional groups:

  • Hydrolysis: The compound reacts slowly with moisture, leading to the formation of silanol and dimethylamine. This reaction can affect the stability of coatings produced from it .
  • Decomposition: Upon heating or in the presence of strong oxidizers, it can decompose to release dimethylamine and form silicon dioxide.
  • Nucleophilic Reactions: The dimethylamino groups can act as nucleophiles in various organic reactions, allowing for functionalization at the silicon center or the phenyl moiety .

Tris(dimethylamino)phenylsilane can be synthesized through several methods:

  • Direct Amination: The reaction of chlorophenylsilane with dimethylamine under controlled conditions leads to the formation of tris(dimethylamino)phenylsilane.
  • Silane Coupling Reactions: Utilizing silanes with reactive functional groups can facilitate the incorporation of dimethylamino functionalities onto silicon .
  • Use of Catalysts: Catalytic systems can enhance yields and selectivity during the synthesis process, as demonstrated in studies involving similar compounds .

The primary applications of tris(dimethylamino)phenylsilane include:

  • Thin Film Deposition: It serves as a precursor for producing silicon-based thin films used in electronics and optics.
  • Material Science: The compound is utilized in developing advanced materials with specific electrical and thermal properties.
  • Chemical Synthesis: It acts as a reagent in various organic synthesis pathways due to its reactivity profile.

Studies on the interactions of tris(dimethylamino)phenylsilane primarily focus on its reactivity with other chemicals rather than biological interactions. Its ability to form stable bonds with various substrates makes it a candidate for research into novel materials and coatings. Interaction studies often examine its hydrolysis products and their implications for material stability .

Tris(dimethylamino)phenylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Tris(2-(dimethylamino)phenyl)silaneContains similar dimethylamino groupsDifferent substitution pattern on phenyl
TrimethylphenylsilaneContains three methyl groups instead of aminoLacks nitrogen functionality
Tris(aminophenyl)silaneContains amino groups instead of dimethylamineExhibits different reactivity due to NH₂
DiphenyldimethylsilaneTwo phenyl groups with two methylsNo nitrogen functionality

Tris(dimethylamino)phenylsilane's unique combination of three dimethylamino groups attached to a phenyl ring distinguishes it from these similar compounds, particularly in its reactivity and application potential in thin film technology.

Organosilicon chemistry emerged in 1863 when Charles Friedel and James Crafts synthesized tetraethylsilane through the reaction of tetrachlorosilane with diethylzinc. This milestone laid the foundation for exploring silicon-carbon bonds, which exhibit unique properties compared to their carbon-carbon counterparts due to silicon’s lower electronegativity (1.90 vs. 2.55) and longer bond lengths (186 pm vs. 154 pm). Frederick Stanley Kipping’s early 20th-century work on Grignard reactions with silicon chlorides advanced the field, enabling systematic synthesis of diverse organosilanes. The development of the "direct process" by Eugene Rochow and Richard Müller in 1941–1942 further industrialized organosilicon production, making compounds like tris(dimethylamino)phenylsilane accessible for research and commercial applications.

Structural Significance of Amino-Functionalized Silanes

Tris(dimethylamino)phenylsilane (C12H23N3Si) features a central silicon atom bonded to three dimethylamino groups (–N(CH3)2) and a phenyl ring. This configuration creates a sterically hindered environment that stabilizes the molecule while enabling controlled reactivity. Key structural attributes include:

PropertyValue/DescriptionSource
Molecular Weight237.42 g/mol
Boiling Point143–144°C at 32 mmHg
Density0.965 g/cm³
Refractive Index1.5039
Bond Length (Si–N)~1.74 Å (from crystallographic data)

The dimethylamino groups enhance solubility in polar solvents and facilitate ligand exchange reactions, critical for precursor applications in thin-film deposition. Intramolecular hydrogen bonding between amino and hydroxyl groups in derivatives like silanols further stabilizes monomeric structures.

Industrial and Academic Relevance of Tris(dimethylamino)phenylsilane

This compound serves dual roles:

  • Industrial: As a vapor deposition precursor for silicon oxynitride (SiON) and silicon dioxide (SiO2) films in semiconductor manufacturing. Its low decomposition temperature (<150°C) and suitable vapor pressure enable energy-efficient processing.
  • Academic: A model for studying steric effects in organosilicon chemistry. Recent studies explore its use in CO2 capture materials via amine-functionalized silica composites.

The global market for tris(dimethylamino)phenylsilane is projected to grow at 4.2% CAGR through 2025, driven by demand in electronics and green chemistry. Regional production hubs include North America (32%), Asia-Pacific (45%), and Europe (18%), reflecting its strategic importance in advanced material synthesis.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4840-75-9

Wikipedia

Silanetriamine, N,N,N',N',N'',N''-hexamethyl-1-phenyl-

General Manufacturing Information

Silanetriamine, N,N,N',N',N'',N''-hexamethyl-1-phenyl-: ACTIVE

Dates

Modify: 2023-08-16

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